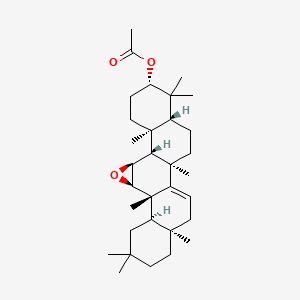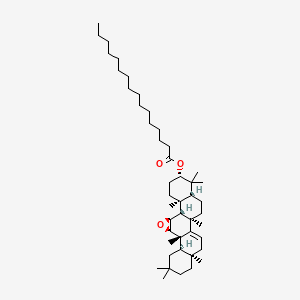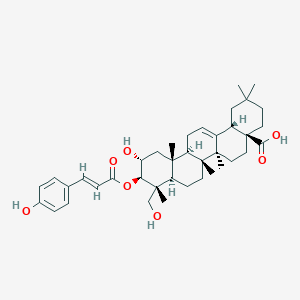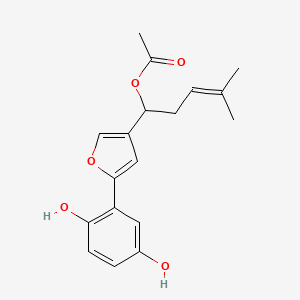
JWH 398 N-(5-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 398 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 398 is a synthetic cannabinoid (CB) that activates both CB1 and CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398. Metabolism of structurally similar compounds leads to monohydroxylation of the N-alkyl chain, detectable in urine.
Applications De Recherche Scientifique
Metabolite Identification and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study by Emerson et al. (2013) developed an extraction procedure and GC-MS method for detecting 'K2' metabolites, including JWH-018 metabolites in urine. This includes the synthesis of a metabolite (5-hydroxypentyl JWH-018), highlighting the utility of JWH metabolites in forensic science (Emerson et al., 2013).
Comparison of Metabolic Profiles : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites. This study demonstrates the similarity in metabolic profiles of different synthetic cannabinoids in both rats and humans (Jang et al., 2014).
Toxicological Impact Study : Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential toxic effects of synthetic cannabinoid metabolites (Couceiro et al., 2016).
Metabolite as a Neutral Antagonist : A study by Seely et al. (2012) found that a major metabolite of JWH-018, namely JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at cannabinoid type 1 receptors (CB1Rs). This highlights the functional significance of such metabolites (Seely et al., 2012).
Pharmacokinetic Properties : The pharmacokinetic properties of JWH-018 and its metabolites were studied by Toennes et al. (2017), providing valuable information on how these substances are processed in the body (Toennes et al., 2017).
Analytical Methods for Detection
Quantitative Measurement in Human Urine : Moran et al. (2011) validated an LC-MS/MS method for measuring concentrations of JWH-018, JWH-073, and their metabolites in urine, which is crucial for clinical and forensic investigations (Moran et al., 2011).
Sewage Analysis for Drug Use Estimation : Reid et al. (2014) used ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect biomarkers of synthetic cannabinoids in sewage, including metabolites of JWH-018. This innovative approach aids in estimating community drug use (Reid et al., 2014).
Propriétés
Nom du produit |
JWH 398 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Formule moléculaire |
C24H17ClD5NO2 |
Poids moléculaire |
396.9 |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2/i4D,5D,10D,11D,16D |
Clé InChI |
CYMQEAJNLISWKK-CGSQFYLRSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCCCO)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonymes |
(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










